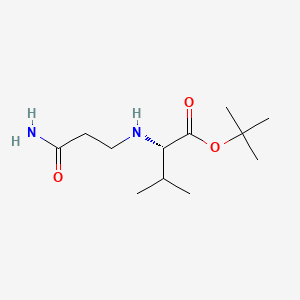

N-(3-Propanamido)-L-valine tert-Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

N-(3-Propanamido)-L-valine tert-butyl ester is a compound with potential applications in various scientific research fields. While direct studies on this specific compound are scarce, research on similar ester compounds provides insight into its possible applications, focusing on areas excluding drug use, dosage, and side effects. This review highlights research applications based on findings from related ester compounds, reflecting the potential of this compound.

Prodrug Applications

Ester compounds, similar to this compound, have been extensively studied for their role as prodrugs. Prodrugs are inactive derivatives designed to improve bioavailability, solubility, and permeability of pharmacologically active drugs. For instance, valaciclovir, the L-valyl ester of aciclovir, showcases the prodrug strategy by delivering therapeutic concentrations of aciclovir with enhanced oral bioavailability (Perry & Faulds, 1996). This highlights the potential of ester compounds in improving drug delivery systems.

Chemical Separation and Purification

Ester compounds are also instrumental in chemical separation processes. For example, the study on ionic liquids for separation purposes shows the utility of ester-based compounds in enhancing separation efficiency, particularly in complex mixtures requiring precise separation techniques (Domańska, Wlazło, & Karpińska, 2016). Such applications are vital in industrial processes, environmental remediation, and analytical chemistry, suggesting a broad utility spectrum for this compound in these areas.

Biological Studies and Biomarker Research

In biological research, ester compounds serve as critical markers in studying exposure to various chemicals and environmental pollutants. The analysis of butadiene-derived hemoglobin adducts, for instance, uses ester derivatives as biomarkers for exposure, providing insights into occupational health risks and environmental safety (Boysen, Georgieva, Upton, Walker, & Swenberg, 2007). This research area underscores the importance of ester compounds in toxicology and epidemiological studies.

Advanced Drug Synthesis

The synthesis of antiviral agents showcases the innovative applications of ester compounds in creating more effective therapeutic agents. As described in the development of novel ester prodrugs for HIV and hepatitis C treatment, esterification techniques have been pivotal in producing drugs with superior pharmacokinetic profiles (Sinokrot, Smerat, Najjar, & Karaman, 2017). This area presents a promising avenue for this compound in antiviral drug development.

Safety and Hazards

特性

IUPAC Name |

tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZGFLXDPWEXRA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858340 |

Source

|

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192725-87-4 |

Source

|

| Record name | N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)